![molecular formula C16H9IN2O3 B069113 Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- CAS No. 169038-38-4](/img/structure/B69113.png)
Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZD3241, also known as Verdiperstat, is a synthetic compound that functions as a selective and irreversible inhibitor of myeloperoxidase. Myeloperoxidase is an enzyme that generates reactive oxygen species and is expressed by microglia and other immune cells. AZD3241 has been studied for its potential therapeutic effects in various inflammatory and neurodegenerative diseases, including Parkinson’s disease and multiple system atrophy .
Preparation Methods
The synthesis of AZD3241 involves multiple steps, starting with the preparation of the pyrrolopyrimidine core. The chemical name of AZD3241 is 1-(2-Isopropoxyethyl)-2-thioxo-1,2,3,5-tetrahydro-pyrrolo[3,2-d]pyrimidin-4-one . The synthetic route typically includes the following steps:
- Formation of the pyrrolopyrimidine core through a cyclization reaction.
- Introduction of the isopropoxyethyl group via an alkylation reaction.
- Incorporation of the thioxo group through a thiolation reaction.
Industrial production methods for AZD3241 involve optimizing these synthetic steps to achieve high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
AZD3241 undergoes various chemical reactions, including:
Oxidation: AZD3241 can be oxidized in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert AZD3241 into reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the AZD3241 molecule, potentially altering its properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: AZD3241 serves as a model compound for studying the inhibition of myeloperoxidase and the effects of oxidative stress.
Biology: Research on AZD3241 has provided insights into the role of myeloperoxidase in inflammation and neurodegeneration.
Medicine: AZD3241 has shown promise as a therapeutic agent for treating inflammatory and neurodegenerative diseases, such as Parkinson’s disease and multiple system atrophy
Industry: AZD3241’s ability to inhibit myeloperoxidase makes it a potential candidate for developing new anti-inflammatory and neuroprotective drugs.
Mechanism of Action
The mechanism of action of AZD3241 involves the selective and irreversible inhibition of myeloperoxidase. By inhibiting this enzyme, AZD3241 reduces the production of reactive oxygen species, thereby decreasing oxidative stress and neuroinflammation . This reduction in oxidative stress helps protect neurons from damage and may slow the progression of neurodegenerative diseases. The molecular targets and pathways involved include the myeloperoxidase enzyme and the downstream effects of reduced oxidative stress on cellular signaling pathways.
Comparison with Similar Compounds
AZD3241 is unique in its selective and irreversible inhibition of myeloperoxidase. Similar compounds include:
AZD5904: Another myeloperoxidase inhibitor with a different chemical structure.
PF-1355: A reversible myeloperoxidase inhibitor with potential therapeutic applications.
MPO-002: A myeloperoxidase inhibitor studied for its effects on inflammation and oxidative stress.
Compared to these compounds, AZD3241’s irreversible inhibition of myeloperoxidase provides a longer-lasting effect, making it a promising candidate for therapeutic applications .
Properties
CAS No. |
169038-38-4 |
|---|---|
Molecular Formula |
C16H9IN2O3 |
Molecular Weight |
404.16 g/mol |
IUPAC Name |
8-iodo-4-methoxyindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C16H9IN2O3/c1-22-12-4-2-3-9-13(12)18-15-14(20)10-7-8(17)5-6-11(10)19(15)16(9)21/h2-7H,1H3 |
InChI Key |
BODHONFKPSQHDK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1N=C3C(=O)C4=C(N3C2=O)C=CC(=C4)I |
Canonical SMILES |
COC1=CC=CC2=C1N=C3C(=O)C4=C(N3C2=O)C=CC(=C4)I |
Synonyms |
Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


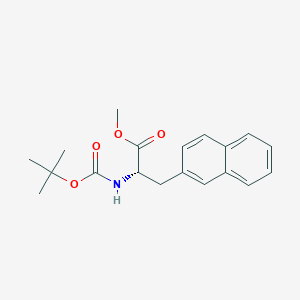
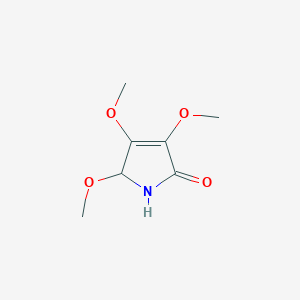

![2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B69050.png)
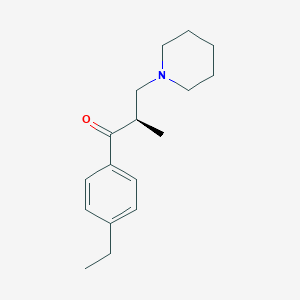
![Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B69053.png)
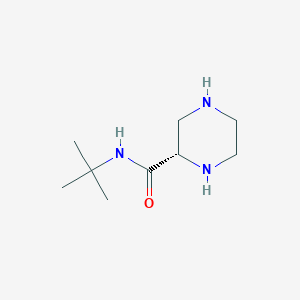
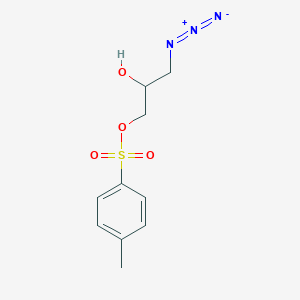
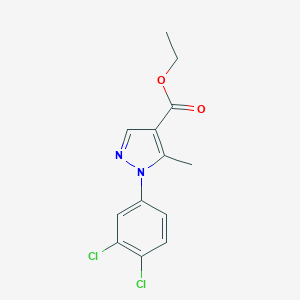
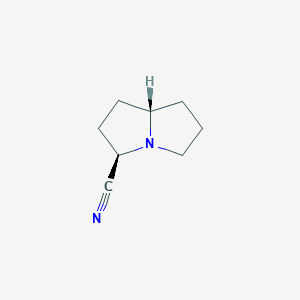
![(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-methylbutanoic acid;morpholine](/img/structure/B69062.png)
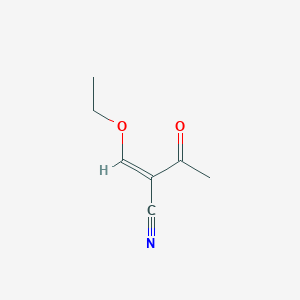
![4-Ethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B69065.png)
![4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol](/img/structure/B69067.png)
